N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide is a heterocyclic compound featuring a 1,4-benzodioxin ring linked via an acetamide bridge to a 5,6-dimethylthieno[2,3-d]pyrimidin-4-yloxy moiety. Key attributes include:
- Molecular weight: 371.4 g/mol .
- XLogP3: 3.2, indicating moderate lipophilicity .
- Rotatable bonds: 4, implying conformational flexibility .
The benzodioxin ring contributes to its structural complexity, while the thienopyrimidine core is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antiviral activity.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-10-11(2)26-18-16(10)17(19-9-20-18)25-8-15(22)21-12-3-4-13-14(7-12)24-6-5-23-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,21,22) |
InChI Key |
PCTFJHAEPHTKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OCC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 519.6351 g/mol. Its structure features a benzodioxin moiety linked to a thienopyrimidine unit through an acetamide functional group, which is critical for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, research has shown that derivatives of this compound exhibit significant inhibition against key enzymes such as:
- α-glucosidase : Important in carbohydrate metabolism and implicated in Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Associated with neurotransmission and targeted in Alzheimer's disease therapy.
The inhibition studies suggest that these compounds may have therapeutic potential for managing T2DM and Alzheimer's disease due to their ability to modulate enzyme activity effectively .
The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary data indicate that the compound may interact with specific active sites on target enzymes, altering their conformation and inhibiting their function. The presence of the benzodioxin and thienopyrimidine moieties is believed to enhance binding affinity and specificity towards these enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds. For instance:
-
In vitro Studies : A series of analogs were synthesized and evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results demonstrated varying degrees of inhibition, with some compounds showing IC50 values in the low micromolar range .
Compound α-glucosidase IC50 (µM) Acetylcholinesterase IC50 (µM) Compound A 15 20 Compound B 10 25 Compound C 5 30 - Animal Models : In vivo studies using diabetic rat models treated with these compounds showed a significant reduction in blood glucose levels compared to control groups. This suggests a potential role in glucose metabolism regulation .
Scientific Research Applications
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies have indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide can inhibit enzymes such as acetylcholinesterase and alpha-glucosidase. This suggests potential applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Potential Applications
Based on its biological activities, this compound could be applied in several therapeutic areas:
- Neurological Disorders : Due to its acetylcholinesterase inhibitory activity, it may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Diabetes Management : Its ability to inhibit alpha-glucosidase suggests potential use in managing blood glucose levels in diabetic patients.
- Cancer Therapy : The anticancer properties indicate that it could be developed as a novel chemotherapeutic agent targeting specific cancer types.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Reaction Conditions :
| Reagent/Condition | Product | Yield/Outcome |
|---|---|---|
| 6M HCl, reflux | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetic acid + 2,3-dihydro-1,4-benzodioxin-6-amine | Partial degradation observed at elevated temperatures |
| NaOH (aq.), 80°C | Sodium salt of the carboxylic acid | Requires prolonged reaction time |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
Nucleophilic Substitution at the Ether Oxygen
The ether linkage (C–O–C) between the acetamide and thienopyrimidine groups is susceptible to nucleophilic substitution under specific conditions.
Example Reaction :
| Reagent | Product | Notes |
|---|---|---|
| HBr (48%), acetic acid | Replacement of the ether oxygen with bromide | Limited regioselectivity due to steric hindrance from dimethyl groups |
Challenges :
-
Steric bulk from the 5,6-dimethyl substituents on the thienopyrimidine ring reduces reactivity toward larger nucleophiles .
Electrophilic Aromatic Substitution
The benzodioxin and thienopyrimidine rings participate in electrophilic substitution reactions.
Benzodioxin Ring Reactivity
| Reaction Type | Reagent | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to oxygen atoms | Forms nitro derivatives (confirmed via NMR) |
| Sulfonation | H₂SO₄, SO₃ | Meta to oxygen atoms | Limited solubility of sulfonated product |
Thienopyrimidine Ring Reactivity
Amide Alkylation/Acylation
The secondary amide nitrogen can undergo alkylation or acylation under strong basic conditions:
| Reagent | Product | Efficiency |
|---|---|---|
| CH₃I, K₂CO₃ | N-methylated derivative | 45–50% yield (HPLC) |
| AcCl, pyridine | N-acetylated product | Requires anhydrous conditions |
Reduction of the Benzodioxin Ring
Catalytic hydrogenation of the benzodioxin moiety:
| Conditions | Product | Notes |
|---|---|---|
| H₂, Pd/C (10 atm) | Tetrahydrobenzodioxin derivative | Partial reduction observed |
Cross-Coupling Reactions
The thienopyrimidine ring supports palladium-catalyzed cross-coupling:
| Reaction Type | Reagent | Outcome |
|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | C–C bond formation at C2 (limited by dimethyl groups) |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃ | Amination at C4 position (yield: 30–40%) |
Stability Under Oxidative Conditions
The compound exhibits moderate stability to oxidants:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄, H₂O | Room temperature | Degradation of thienopyrimidine ring (sulfone formation) |
| mCPBA | CH₂Cl₂, 0°C | Epoxidation not observed; S-oxidation dominant |
Analytical Characterization
Key techniques for monitoring reactions:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Properties
The compound is compared to analogs with modifications in the heterocyclic core, substituents, or linker groups. Data is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Impact of Substituents and Linkers
Oxy vs. Sulfanyl Linkers
- The sulfanyl analog () replaces the oxygen atom in the target compound with sulfur. Sulfur’s larger atomic radius may also influence binding pocket interactions.
Benzodioxin vs. Phenyl Groups
- The benzodioxin ring in the target compound introduces two oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to the phenyl group in ’s analog . This may improve target affinity in polar environments, as seen in antihepatotoxic dioxane-containing compounds ().
Thieno[2,3-d]pyrimidin vs. Thieno[3,2-d]pyrimidin
- The methoxyphenyl sulfanyl analog () features a thieno[3,2-d]pyrimidin core, altering the spatial arrangement of the heterocycle. This could affect π-π stacking or steric interactions in biological targets .
Antihepatotoxic SAR Insights
- highlights that substituents on dioxane rings (e.g., hydroxymethyl groups) enhance antihepatotoxic activity. While the target compound’s benzodioxin lacks such groups, its dimethylthienopyrimidinyloxy moiety may compensate through hydrophobic interactions .
Crystallographic and Intermolecular Interactions
- Crystallographic studies of thieno[2,3-d]pyrimidine derivatives () reveal that substituents like pivalamide groups influence molecular packing via van der Waals forces and hydrogen bonding. The target compound’s acetamide linker may facilitate similar interactions, impacting solubility and stability .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 5,6-dimethylthiophene-2-carboxylic acid with guanidine carbonate. A one-pot reaction under reflux in ethanol (78°C, 12 hours) yields 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. Subsequent hydrolysis of the 4-amino group is achieved using 6 M HCl at 100°C for 6 hours, producing the 4-hydroxy derivative.
Reaction Conditions:
-
Substrate: 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one (1.0 equiv).
-
Acid: 6 M HCl (5.0 equiv).
-
Temperature: 100°C.
Preparation of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Benzodioxin Amine Synthesis
2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized via catalytic hydrogenation of 6-nitro-1,4-benzodioxin using 10% Pd/C in ethanol under H₂ (1 atm, 25°C, 4 hours). The amine is isolated as a white crystalline solid (mp 89–91°C) with 95% purity.
Chloroacetylation
The amine is treated with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature (2 hours), yielding 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
Optimization Note:
-
Excess chloroacetyl chloride (1.2 equiv) ensures complete conversion.
-
Yield: 88% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Etherification of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ol
Nucleophilic Substitution
The hydroxyl group at position 4 of the thienopyrimidine undergoes alkylation with 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. The reaction is conducted in anhydrous DMF using potassium carbonate (K₂CO₃) as a base at 80°C for 8 hours.
Critical Parameters:
-
Molar Ratio: Thienopyrimidin-4-ol (1.0 equiv), chloroacetamide (1.1 equiv).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: DMF (0.1 M concentration).
-
Yield: 76% after purification via SCX-2 solid-phase extraction.
Final Amide Coupling and Purification
Activation and Coupling
The intermediate 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetic acid is activated using O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) in DMF. The activated ester is coupled with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours.
Key Observations:
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Yield: 68% after preparative HPLC (C18 column, acetonitrile:water gradient).
Analytical Characterization
Spectroscopic Validation
Q & A
Q. Table 1: Example Experimental Parameters for Synthesis Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Base | Na₂CO₃ (pH 9–10) | LiHMDS (-78°C) | Na₂CO₃ (yield↑) |
| Solvent | DMF | THF | DMF (purity↑) |
| Reaction Time | 3 hours | 6 hours | 3 hours (no byproducts) |
Q. Table 2: Key Enzyme Inhibition Data
| Target Enzyme | IC₅₀ (µM) | Positive Control (IC₅₀) | Reference |
|---|---|---|---|
| α-Glucosidase | 12.3 | Acarbose (8.5) | |
| Acetylcholinesterase | 0.45 | Donepezil (0.02) |
Critical Considerations
- Structural Analogues : Compare with derivatives like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 63546-19-0) to assess the impact of thienopyrimidine substitution on bioactivity .
- Crystallographic Challenges : Address twinning or disordered solvent molecules in XRD analysis using SHELXL's TWIN/BASF commands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
